molecular formula C10H7N4NaO5 B14156195 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-, ion(1-), sodium CAS No. 63665-95-2

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-, ion(1-), sodium

Cat. No.: B14156195
CAS No.: 63665-95-2
M. Wt: 286.18 g/mol
InChI Key: QRYHBJHFHKSUKH-UHFFFAOYSA-M
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Description

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-, ion(1-), sodium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. This compound is characterized by the presence of a pyrazolone ring, which is a five-membered lactam ring containing two nitrogen atoms.

Preparation Methods

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-, ion(1-), sodium typically involves the reaction of 5-methyl-4-nitro-2-(4-nitrophenyl)pyrazol-3-one with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-, ion(1-), sodium is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and the pyrazolone ring play crucial roles in its reactivity and binding affinity. The pathways involved may include redox reactions, nucleophilic attacks, and coordination with metal ions .

Comparison with Similar Compounds

Similar compounds to 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-, ion(1-), sodium include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties .

Properties

CAS No.

63665-95-2

Molecular Formula

C10H7N4NaO5

Molecular Weight

286.18 g/mol

IUPAC Name

sodium;5-methyl-4-nitro-2-(4-nitrophenyl)pyrazol-3-olate

InChI

InChI=1S/C10H8N4O5.Na/c1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17;/h2-5,15H,1H3;/q;+1/p-1

InChI Key

QRYHBJHFHKSUKH-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])[O-])C2=CC=C(C=C2)[N+](=O)[O-].[Na+]

Origin of Product

United States

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